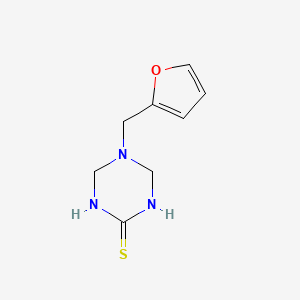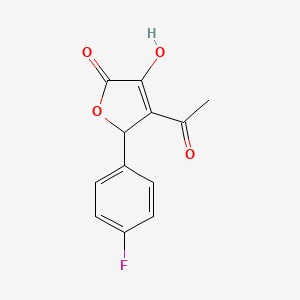![molecular formula C17H14ClN3O6S B10894159 {2-chloro-4-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B10894159.png)
{2-chloro-4-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID is a complex organic compound with a molecular formula of C20H17ClN4O4S3. This compound is notable for its unique structure, which includes a chlorinated phenoxyacetic acid backbone and a nitrophenylsulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps:
Formation of the Phenoxyacetic Acid Backbone: This step involves the reaction of 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-chlorophenoxyacetic acid.
Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the phenoxyacetic acid derivative with hydrazine hydrate under acidic conditions.
Attachment of the Nitrophenylsulfanyl Group: This step involves the reaction of the hydrazono derivative with 4-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenoxyacetic acid backbone can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The nitrophenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydrazono group may also interact with various biological targets, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chlorinated and nitro-substituted aromatic ring but lacks the phenoxyacetic acid and hydrazono groups.
4-Nitrophenylsulfanylacetic Acid: Contains the nitrophenylsulfanyl group but lacks the chlorinated phenoxyacetic acid backbone.
Uniqueness
2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C17H14ClN3O6S |
|---|---|
分子量 |
423.8 g/mol |
IUPAC 名称 |
2-[2-chloro-4-[(E)-[[2-(4-nitrophenyl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H14ClN3O6S/c18-14-7-11(1-6-15(14)27-9-17(23)24)8-19-20-16(22)10-28-13-4-2-12(3-5-13)21(25)26/h1-8H,9-10H2,(H,20,22)(H,23,24)/b19-8+ |
InChI 键 |
FJIRQMQZVSXXMD-UFWORHAWSA-N |
手性 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)NN=CC2=CC(=C(C=C2)OCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10894079.png)
![5-[(4-chloro-2-nitrophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B10894090.png)



![dipropan-2-yl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10894101.png)
![Ethyl 4,5-dimethyl-2-{[(4-methylphenyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B10894119.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10894130.png)
![2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10894138.png)
![4-chloro-3-{5-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10894139.png)
![7-(5-chlorothiophen-2-yl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894153.png)

![Methyl 2-({[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B10894168.png)
![2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether](/img/structure/B10894172.png)
